Co-crystallization experiments with the androgen receptor ligand-binding domain have revealed the binding mode of similar diarylhydantoin compounds. [] They typically occupy the same binding site as other androgen receptor ligands and induce conformational changes that influence the receptor's activity. []
Diarylhydantoins, including compounds structurally similar to N-[1-(4-Methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide, have been shown to display partial agonism towards the androgen receptor. [] This means they can activate the receptor to a certain degree but not to the same extent as full agonists like testosterone. [] This partial agonism contributes to their tissue-selective effects and potentially fewer side effects compared to traditional anabolic steroids.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5